The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves a condensation reaction between cinnamic acid or its derivatives and 2-methoxy-5-(trifluoromethyl)aniline. This reaction is often facilitated by coupling reagents like HATU or DCC in the presence of a base and a suitable solvent. [] [] [] [] [] Microwave-assisted synthesis has been employed as an efficient method for the preparation of N-arylcinnamamides, including N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. This method offers advantages such as reduced reaction times and improved yields. []
Applications
Antimicrobial Activity
N-[2-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have demonstrated promising antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. [] Studies have shown their efficacy against clinically relevant pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). [] The presence of lipophilic and bulky substituents, particularly at the C(2,5)ʹ or C(2,6)ʹ positions of the anilide core, appears to be favorable for enhancing antimicrobial activity. []
Antifungal Activity
Derivatives of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide have been explored for their antifungal properties, showing promising activity against certain fungal species. [] The antifungal activity of these compounds is thought to be related to their ability to inhibit fungal growth and proliferation.
Antitubercular Activity
Research on N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide analogs has revealed their potential as antitubercular agents, particularly against Mycobacterium tuberculosis. [] These compounds have shown efficacy in inhibiting the growth of M. tuberculosis, suggesting their potential as leads for the development of new antituberculosis drugs.
Anti-inflammatory Activity
Certain derivatives of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide have been identified as potential anti-inflammatory agents. [] Studies have shown that these compounds can effectively inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Antileishmanial Activity
Research has explored the potential of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives as antileishmanial agents, particularly against Leishmania major promastigotes. [] The incorporation of specific substituents, such as sulfur atoms and electron-poor rings, appears to enhance antileishmanial activity.
Inhibition of Photosynthetic Electron Transport (PET)
Studies have investigated the effects of N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide analogs on photosynthetic electron transport (PET) in spinach chloroplasts. [] Some derivatives have exhibited significant inhibitory activity on PET, suggesting potential applications in plant science and agriculture.
Compound Description: This compound is structurally similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, sharing the 2-methoxy-5-(trifluoromethyl)phenyl moiety. Research on this compound focused on its crystallographic features, investigated through Hirshfeld surface analysis and X-ray diffraction. The study revealed key structural information, including its triclinic crystal system and P-1 space group. []
Relevance: This compound shares the 2-methoxy-5-(trifluoromethyl)phenyl moiety with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, suggesting a potential structural and chemical relationship. []
Compound Description: This compound, similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, contains the 2-methoxy-5-(trifluoromethyl)phenyl group. It exists in the E conformation regarding its central imine group. The crystal structure reveals a helical chain arrangement facilitated by C–H⋯O hydrogen bonds. []
Relevance: The presence of the 2-methoxy-5-(trifluoromethyl)phenyl group within this compound suggests a structural relationship to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. []
Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of peroxisome proliferator-activated receptors α and γ. It has potential as a treatment for type 2 diabetes. Research explored its absorption, metabolism, and excretion in humans, revealing primary elimination through metabolism and excretion primarily through urine and feces. [, ]
Relevance: While MK-0767 shares the trifluoromethylphenyl group with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, the difference lies in the position of the trifluoromethyl substituent on the phenyl ring (para in MK-0767 vs. meta in the target compound). Despite this difference, the presence of the trifluoromethylphenyl group suggests a potential structural relationship that could be further investigated. [, ]
Compound Description: This compound, also known as MK-0767, is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Extensive research delved into its in vitro metabolism, revealing the thiazolidinedione ring as the primary site of metabolism. This metabolism involves cytochrome P450, methyltransferases, flavin monooxygenases, and esterases. [, , , ]
Relevance: Similar to the previously mentioned MK-0767, this compound shares the trifluoromethylphenyl group with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, but with the trifluoromethyl substituent at the para position of the phenyl ring. Despite this positional difference, the shared trifluoromethylphenyl group suggests a potential structural relationship warranting further investigation. [, , , ]
Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analog currently in phase III clinical trials for treating metastatic prostate cancer. Its structure, determined through X-ray crystallography, reveals a near-planar quinoline unit and specific conformations for its substituents. []
Compound Description: This compound emerged as a potent antimalarial agent (IC50 = 0.58 µM) against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. []
Relevance: Belonging to the N-arylcinnamanilide class, this compound shares the cinnamamide core structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their chemical relationship. []
Compound Description: This N-arylcinnamanilide derivative demonstrated promising antimalarial activity against the P. falciparum 3D7/MRA-102 strain, exhibiting an IC50 value ranging from 2.0 to 4.3 µM. Notably, its efficacy is comparable to the clinically used standard, chloroquine. []
Relevance: The compound shares the cinnamamide core structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, signifying their belonging to the same chemical class, N-arylcinnamanilides. []
Compound Description: This compound, classified as an N-arylcinnamanilide, displayed potent antimalarial properties, exhibiting an IC50 value ranging from 2.0 to 4.3 µM against the P. falciparum 3D7/MRA-102 strain. It demonstrates an efficacy comparable to chloroquine, a clinically used antimalarial drug. []
Relevance: The shared cinnamamide core structure between this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide classifies them both as N-arylcinnamanilides, indicating their chemical relationship. []
Compound Description: This compound, an N-arylcinnamanilide, exhibited potent antimalarial activity with an IC50 value ranging from 2.0 to 4.3 µM against the P. falciparum 3D7/MRA-102 strain, comparable to the efficacy of the clinically used drug chloroquine. [, ]
Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide share the cinnamamide core structure, classifying them within the same chemical class, N-arylcinnamanilides. [, ]
3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide
Compound Description: As an N-arylcinnamanilide derivative, this compound exhibited potent antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, with an IC50 value ranging from 2.0 to 4.3 µM, comparable to the efficacy of chloroquine, a clinically used antimalarial. []
Relevance: This compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide are both N-arylcinnamanilides, as they share the core cinnamamide structure, indicating their chemical relationship. []
Compound Description: This compound is a 2-methoxy-substituted derivative related to its 4-methyl- and 4-chloro-substituted analogs, but without direct structural similarities. It features a thiophene ring and a disordered -CF3 group. []
Relevance: While both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide contain the methoxy and trifluoromethyl groups, their core structures are distinct. Further investigation is needed to ascertain any significant structural or chemical relationship between them. []
Compound Description: This compound exhibits unique dual and panchromatic fluorescence properties depending on the solvent environment. Its photophysical behavior is influenced by the placement of an electron-releasing methoxy group and electron-withdrawing nitro and trifluoromethyl groups on the phenanthridinone core. []
Relevance: The presence of both a methoxy and trifluoromethyl group in this compound, similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, suggests a potential structural relationship that merits further exploration. []
Compound Description: This acylthiourea derivative incorporates both chloride and trifluoromethyl groups and is structurally characterized by an overall U-shape. [, ]
Relevance: Although structurally distinct from N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, this compound shares the presence of both methoxy and trifluoromethyl groups, suggesting a possible area for further investigation into potential relationships. [, ]
Compound Description: This compound is a potent and selective reversible human monoamine oxidase-B (hMAO-B) inhibitor with a Ki value of 0.33 ± 0.01 μM. Its selectivity for hMAO-B is attributed to a hydrogen bond network formed between the hydroxyl group of the chalcone and the N(5) atom of FAD. []
Relevance: This chalcone derivative and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide share the trifluoromethylphenyl moiety, although the position of the trifluoromethyl group differs (para in the chalcone vs. meta in the target compound). This structural similarity suggests a potential chemical relationship that could be further explored. []
Compound Description: This compound exhibited the most potent antibacterial activity within its series, demonstrating submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). []
Relevance: As an N-arylcinnamanilide, this compound shares the core cinnamamide structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their chemical relationship within the same class of compounds. []
Compound Description: This compound demonstrated significant antibacterial activity against a broad range of bacteria, including S. aureus, MRSA, Enterococcus faecalis, and vancomycin-resistant E. faecalis. Additionally, it showed activity against Mycobacterium smegmatis and M. marinum. []
Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide belong to the N-arylcinnamanilide class, sharing the cinnamamide core structure, highlighting their chemical relationship. []
Compound Description: This compound demonstrated potent antibacterial activity against a broad spectrum of bacteria, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. Additionally, it showed activity against M. tuberculosis non-hazardous test models. []
Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide belong to the N-arylcinnamanilide class of compounds, sharing the core cinnamamide structure. []
Compound Description: This N-arylcinnamanilide derivative exhibited potent antibacterial activity against a wide range of bacteria, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. It also demonstrated activity against M. tuberculosis non-hazardous test models. [, ]
Relevance: The shared cinnamamide core structure between this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide places them within the same chemical class of N-arylcinnamanilides, indicating their chemical relationship. [, ]
Compound Description: This compound exhibited broad-spectrum antibacterial activity, effectively inhibiting S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, M. marinum, and M. tuberculosis non-hazardous test models. []
Relevance: Both this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide share the core cinnamamide structure, classifying them as N-arylcinnamanilides and indicating their chemical relationship. []
Compound Description: This compound exhibited both antistaphylococcal and anti-enterococcal activity with MIC/MBCs ranging from 0.15 to 5.57 µM and 2.34 to 44.5 µM, respectively. []
Relevance: This compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide are both members of the N-arylcinnamanilide chemical class, sharing the core cinnamamide structure. []
Compound Description: This N-arylcinnamanilide exhibited potent antistaphylococcal and anti-enterococcal activity with MICs/MBCs ranging from 0.15 to 5.57 µM and 2.34 to 44.5 µM, respectively. Additionally, it effectively inhibited Mycobacterium marinum growth. [, ]
Relevance: The shared cinnamamide core structure between this compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide signifies their belonging to the same chemical class of compounds, N-arylcinnamanilides. [, ]
Compound Description: This compound exhibited antistaphylococcal and anti-enterococcal activities, with MICs/MBCs ranging from 0.15 to 5.57 µM and 2.34 to 44.5 µM, respectively. []
Relevance: This compound shares the core cinnamamide structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, classifying them both as N-arylcinnamanilides and indicating their chemical relationship. []
Compound Description: This compound exhibited potent antistaphylococcal and anti-enterococcal activity, with MIC/MBCs in the range of 0.15–5.57 µM and 2.34–44.5 µM, respectively. Moreover, it showed potent inhibition of Mycobacterium marinum growth. []
Relevance: As an N-arylcinnamanilide derivative, this compound shares the cinnamamide core structure with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their chemical relationship. []
Compound Description: This β-carboline hybrid molecule demonstrated significant cytotoxic activity against cancer cells and effectively cleaved pBR322 plasmid DNA upon irradiation with UV light. []
Relevance: Sharing the trifluoromethylphenyl group with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, this compound presents a possible area for exploring potential structural and chemical relationships. []
Compound Description: This β-carboline hybrid molecule exhibited significant cytotoxic activity against cancer cells and efficiently cleaved pBR322 plasmid DNA when exposed to UV light. It also effectively inhibited DNA topoisomerase I activity. []
Relevance: This compound shares the trifluoromethylphenyl moiety with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, although they differ in their core structures. Despite this, the shared moiety suggests a potential area for investigating potential structural and chemical relationships. []
Compound Description: This dihydropyrimidine thione derivative displayed potent anti-leishmanial activity, exhibiting an IC50 value of 52.67 μg/mL against Leishmania major promastigotes, surpassing the efficacy of the standard drug Glucantim®. []
Relevance: While this compound does not share direct structural similarities with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, it highlights the potential anti-parasitic properties of structurally related compounds. []
Compound Description: This 2-heteroatomthiazole-based carboxanilide exhibited potent fungicidal activity against Rhizoctonia solani and other fungi. Notably, its fungicidal potency was comparable to Thifluzamide, a commercially available thiazole carboxanilide fungicide and succinate dehydrogenase inhibitor (SDHI). []
Relevance: This compound and N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide both contain the methoxy and trifluoromethyl groups. Although their core structures differ, the presence of these shared groups suggests a possible area for further investigation to explore potential structural relationships and chemical similarities. []
Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. It can inhibit antigen presentation in cellular assays. []
Relevance: This compound does not have obvious structural similarity with N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.